molecular formula C19H19NO4S B4972044 4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide

4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide

Cat. No.: B4972044
M. Wt: 357.4 g/mol
InChI Key: OWWMJFCCYVANHT-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with an ethoxy group and a methoxyphenyl group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxynaphthalene and 4-methoxyaniline.

    Sulfonation: 4-ethoxynaphthalene is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is then reacted with 4-methoxyaniline under basic conditions to form the final sulfonamide product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the sulfonamide group or other substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its structure suggests potential antimicrobial or anti-inflammatory properties, making it a subject of pharmacological research.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt bacterial growth and replication, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-methoxyphenyl)methylene]benzenamine
  • 4-ethoxy-N-(4-methoxyphenyl)methylene]aniline
  • 4-ethoxyphenyl-N-(4-methoxybenzylidene)amine

Uniqueness

4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide is unique due to its naphthalene ring system, which imparts distinct chemical and biological properties compared to other sulfonamides. Its specific substitution pattern enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-ethoxy-N-(4-methoxyphenyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-3-24-18-12-13-19(17-7-5-4-6-16(17)18)25(21,22)20-14-8-10-15(23-2)11-9-14/h4-13,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWMJFCCYVANHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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